4,4,4-Trifluorocrotonoyl chloride

Asymmetric Synthesis Conjugate Addition Chiral Auxiliaries

4,4,4-Trifluorocrotonoyl chloride (CAS 406-92-8) is a fluorinated α,β-unsaturated acyl chloride. It functions as a highly electrophilic acylation reagent and a Michael acceptor, enabling the installation of a trifluoromethyl group into organic molecules.

Molecular Formula C4H2ClF3O
Molecular Weight 158.5 g/mol
CAS No. 406-92-8
Cat. No. B3041902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluorocrotonoyl chloride
CAS406-92-8
Molecular FormulaC4H2ClF3O
Molecular Weight158.5 g/mol
Structural Identifiers
SMILESC(=CC(F)(F)F)C(=O)Cl
InChIInChI=1S/C4H2ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H/b2-1+
InChIKeyDUTDALJAKWGZSA-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluorocrotonoyl Chloride (CAS 406-92-8) as a Strategic Fluorinated Acyl Chloride Building Block


4,4,4-Trifluorocrotonoyl chloride (CAS 406-92-8) is a fluorinated α,β-unsaturated acyl chloride. It functions as a highly electrophilic acylation reagent and a Michael acceptor, enabling the installation of a trifluoromethyl group into organic molecules [1]. The compound is distinguished by its dual reactive moieties: the electron-deficient C=C bond and the acid chloride group, which provide orthogonal synthetic handles . This reactivity profile makes it a pivotal intermediate in the synthesis of biologically active compounds, particularly those requiring enhanced metabolic stability and unique electronic properties conferred by the trifluoromethyl group [2].

Dual electrophilic acylation and Michael acceptor handles for orthogonal derivatization

Selection context: installs trifluoromethyl group into α,β-unsaturated systems

Supports asymmetric synthesis workflows requiring enhanced diastereocontrol

Reported fit for chiral auxiliary and organocatalytic routes

Enables exploration of non-standard photochemical decarbonylation pathways

Distinct reactivity profile vs. non-fluorinated acyl chlorides

The Critical Failure of Non-Fluorinated Acyl Chlorides in 4,4,4-Trifluorocrotonoyl Chloride Applications


Substituting 4,4,4-Trifluorocrotonoyl chloride with a non-fluorinated analog, such as crotonoyl chloride, fundamentally alters the physicochemical and biological outcomes of a synthesis [1]. The trifluoromethyl group is not merely a lipophilic appendage; it is a strong electron-withdrawing group that drastically increases the electrophilicity of the adjacent alkene, enhancing its capacity as a Michael acceptor and enabling unique reaction pathways unattainable with hydrocarbon counterparts [2]. More critically, in medicinal chemistry, the substitution of a methyl with a trifluoromethyl group often leads to a significant, and sometimes unpredictable, improvement in metabolic stability and target binding affinity, directly impacting a drug candidate's in vivo performance [3]. Therefore, generic substitution without quantitative evidence of equivalent performance introduces unacceptable risk into both chemical synthesis and biological assay outcomes.

Target 4,4,4-Trifluorocrotonoyl chloride
Potential Substitute Crotonoyl chloride (non-fluorinated)
Mismatch Context Absence of CF₃ group may shift alkene electrophilicity and metabolic stability outcomes; reported pathway selectivity may not transfer.
Target Fluoroolefin Michael acceptor
Potential Substitute Non-fluorinated α,β-unsaturated acyl chloride
Mismatch Context Conjugate addition stereochemistry and catalytic efficiency may differ; requires independent validation for asymmetric routes.

Quantitative Differentiation of 4,4,4-Trifluorocrotonoyl Chloride (CAS 406-92-8) from Key Analogs


Superior Diastereoselectivity in Chiral Auxiliary-Mediated Conjugate Additions vs. Crotonoyl Analog

In a systematic study of conjugate additions to N-enoyl-oxazolidinones, the N-(3,3,3-trifluorocrotonoyl) derivative demonstrated superior diastereoselectivity compared to the non-fluorinated N-crotonoyl analog [1]. While the study compares various derivatives, the presence of the trifluoromethyl group is a key structural variable influencing stereochemical outcomes.

Diastereoselectivity vs. Analog
Head-to-head
Reported dr >90%
Higher stereocontrol than non-fluorinated crotonoyl analog in conjugate addition.
Source: chiral auxiliary-mediated study; method context review needed.
Asymmetric Synthesis Conjugate Addition Chiral Auxiliaries

Enabling the First Catalytic Asymmetric Sulfa-Michael Addition to a Trifluorocrotonate

The development of the first catalytic asymmetric sulfa-Michael addition to 4,4,4-trifluorocrotonates was reported, achieving high yields and excellent enantioselectivities with a low catalyst loading [1]. This represents a significant advancement over previous methods employing chiral auxiliaries, which were stoichiometric and yielded near-equimolar mixtures of diastereomers [2].

Organocatalytic vs. Chiral Auxiliary
Head-to-head
Catalytic (1 mol%) achieving 96% ee
First catalytic asymmetric sulfa-Michael addition to trifluorocrotonates; surpasses prior stoichiometric methods.
Source: organocatalysis study; supports scalable enantioselective synthesis.
Organocatalysis Asymmetric Synthesis Sulfa-Michael Addition

Unique Photochemical Reactivity: Decarbonylative Cleavage of Carboxylic Acids

4,4,4-Trifluorocrotonoyl chloride exhibits a specific photochemical reaction where it decarbonylates tert-butyl groups to produce lactones, a transformation not generally observed with non-fluorinated acyl chlorides . This unique reactivity can be exploited for the cleavage of carboxylic acids or lactones, generating an alkene and a carbonyl radical that further reacts with oxygen.

Photochemical Decarbonylation
Class-level
Unique radical pathway for lactone formation
Distinct reactivity vs. non-fluorinated acyl chlorides; may support non-standard functionalization.
Source: class-level inference; data to verify for specific reaction conditions.
Photochemistry Decarbonylation Cleavage

Critical Role in Achieving Picomolar Inhibition of MMP-3 via Its Derivative

A derivative synthesized from 4,4,4-trifluorocrotonoyl Michael acceptors, specifically (R)-γ-trifluoromethyl γ-sulfone hydroxamate, exhibits exceptional potency and selectivity as an MMP-3 (stromelysin-1) inhibitor [1]. This level of activity is directly enabled by the stereogenic center bearing the unique trifluoromethyl group introduced by the trifluorocrotonoyl building block [2].

Derivative MMP-3 Potency
Cross-study
IC₅₀ 3.2 nM
Supports access to low-nanomolar enzyme inhibitors via CF₃ group introduction.
Reported 65-fold selectivity for MMP-3 over MMP-9 in in vitro assay.
Medicinal Chemistry Enzyme Inhibition MMP-3 Inhibitor

High-Value Application Scenarios for 4,4,4-Trifluorocrotonoyl Chloride (CAS 406-92-8) Based on Quantitative Evidence


Synthesis of High-Enantiopurity, Trifluoromethylated Chiral Sulfides for Drug Discovery

Researchers requiring enantiomerically pure trifluoromethylated building blocks should employ 4,4,4-trifluorocrotonoyl chloride derivatives in organocatalytic asymmetric sulfa-Michael additions [1]. This method reliably yields products with high enantioselectivity (e.g., 96% ee) and good yields, which serve as critical intermediates for potent bioactive molecules like the MMP-3 inhibitor discussed in Section 3 [2]. This approach is far more efficient and atom-economical than prior stoichiometric chiral auxiliary methods.

Diastereoselective Synthesis of Complex Chiral Molecules via Conjugate Addition

In projects where high stereocontrol is essential, using 4,4,4-trifluorocrotonoyl chloride to prepare N-trifluorocrotonoyl-oxazolidinones offers a significant advantage over non-fluorinated analogs [1]. These auxiliaries facilitate conjugate additions with diastereoselectivities exceeding 90%, simplifying the synthesis of specific stereoisomers and reducing the need for costly and time-consuming chiral chromatography in the production of advanced intermediates [1].

Exploring Novel Photochemical Cleavage and Functionalization Pathways

For groups investigating non-traditional synthetic methods or requiring unique protecting group strategies, 4,4,4-trifluorocrotonoyl chloride provides a specific photochemical reactivity profile [1]. Its ability to undergo photochemical decarbonylation to generate lactones and radicals offers a distinct pathway for functional group interconversions that is not available with standard acyl chlorides, potentially unlocking new synthetic routes to complex molecular architectures [1].

Accessing Potent and Selective Enzyme Inhibitors for Lead Optimization

Medicinal chemistry programs targeting matrix metalloproteinases (MMPs) or similar enzyme families can leverage the trifluorocrotonoyl moiety to generate inhibitors with exceptional potency and selectivity [1]. As demonstrated by the (R)-γ-trifluoromethyl γ-sulfone hydroxamate MMP-3 inhibitor (IC50 = 3.2 nM, 65-fold selective over MMP-9), the unique stereoelectronic properties of the CF3 group installed via this building block are directly correlated with high target engagement and specificity, accelerating lead optimization [1].

Application
Selection Property
Validation Focus
Chiral trifluoromethylated sulfide synthesis
Enantioselectivity in organocatalytic sulfa-Michael addition
Verify ee and catalyst loading efficiency for target thiols
Diastereoselective conjugate addition
Diastereomeric ratio with chiral auxiliaries
Confirm dr against non-fluorinated analog baseline
Photochemical functionalization
Decarbonylative cleavage pathway
Validate lactone formation and radical trapping conditions
Enzyme inhibitor lead generation
CF₃-bearing electrophilic warhead
Assess target potency and selectivity in inhibition assays

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